REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH:11]=[CH:10][NH:9][C:8]2=S)=[CH:3][CH:2]=1>[Ni].[OH-].[NH4+]>[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH:11]=[CH:10][N:9]=[CH:8]2)=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)N1C(NC=C1)=S
|
Name
|
|
Quantity
|
23 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The black slurry is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the nickel catalyst
|
Type
|
CUSTOM
|
Details
|
The ethanol is removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into CH2Cl2 (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CONCENTRATION
|
Details
|
(NaSO4) and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |